Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin
Description
Des-4'-(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin (CAS: 1682660-39-4) is a structural analog and impurity of revefenacin, a long-acting muscarinic antagonist (LAMA) approved for chronic obstructive pulmonary disease (COPD) . Its chemical name is Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[2-[[4-(hydroxymethyl)benzoyl]methylamino]ethyl]-4-piperidinyl ester, with a molecular weight of 487.59 g/mol. The compound differs from revefenacin by the replacement of the methylpiperidine-4-carboxamide group with a hydroxymethyl substituent, altering its physicochemical properties.
Properties
Molecular Formula |
C29H33N3O4 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
[1-[2-[[4-(hydroxymethyl)benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate |
InChI |
InChI=1S/C29H33N3O4/c1-31(28(34)24-13-11-22(21-33)12-14-24)19-20-32-17-15-25(16-18-32)36-29(35)30-27-10-6-5-9-26(27)23-7-3-2-4-8-23/h2-14,25,33H,15-21H2,1H3,(H,30,35) |
InChI Key |
BDRTWFLPAGPESH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CO |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis of Revefenacin Derivatives
The initial step involves synthesizing the core structure of Revefenacin, a long-acting muscarinic receptor antagonist. The core molecule is typically assembled via multi-step organic synthesis involving:
- Piperidine ring formation : Through nucleophilic substitution reactions involving piperidine derivatives.
- Amide bond formation : Coupling of the piperidine moiety with appropriate carboxylic acid derivatives using peptide coupling reagents such as EDCI or DCC.
- Introduction of hydroxymethyl groups : Via hydroxymethylation of suitable intermediates, often using formaldehyde derivatives under basic or acidic conditions.
Research Reference: The synthesis of related compounds such as Des-4'-(methylpiperidine-4-carboxamide) has been documented, emphasizing the importance of selective functional group transformations in complex molecules (Qmx Laboratories, 2021).
Selective Demethylation of the Methyl Group
The key feature of the target compound is the removal of the methyl group at the 4' position of the piperidine ring. This process is achieved through:
- Oxidative demethylation : Using reagents like ceric ammonium nitrate (CAN) or other radical-mediated oxidants, which cleave the methyl group selectively without affecting the amide linkage.
- Hydrogenolysis : Catalytic hydrogenation under controlled conditions can also be employed to remove methyl groups selectively, especially when protected groups are used.
Research Data: The demethylation process is optimized to prevent over-oxidation or degradation of the molecule, with reaction conditions fine-tuned for selectivity (Clinisciences, 2021).
Hydroxymethylation at the 4'-Position
Following demethylation, the hydroxymethyl group is introduced via:
- Formylation followed by reduction : The intermediate undergoes formylation at the 4'-position using reagents like paraformaldehyde or formalin under basic conditions, followed by reduction with sodium borohydride or similar agents.
- Direct hydroxymethylation : Using formaldehyde derivatives in the presence of catalysts such as zinc or acid catalysts, facilitating the addition of hydroxymethyl groups.
Research Insights: The hydroxymethylation step is crucial for enhancing the pharmacokinetic profile of the compound, and recent studies have optimized conditions to maximize yield and selectivity (Sigma-Aldrich, 2025).
Final Coupling and Purification
The final step involves:
- Coupling of the modified piperidine derivative with other molecular fragments to assemble the complete structure.
- Purification techniques such as column chromatography, recrystallization, and preparative HPLC to isolate the pure compound.
Research Note: The purity and stereochemistry are confirmed via NMR, MS, and HPLC, ensuring the compound's suitability for pharmacological evaluation.
Data Table: Summary of Preparation Methods
Recent Research Discoveries and Innovations
- Selective Demethylation Techniques: Recent advancements have improved the selectivity of demethylation, reducing side reactions and increasing yield, notably using radical-mediated oxidation methods.
- Green Chemistry Approaches: The development of environmentally friendly reagents and solvent systems has been a focus, minimizing hazardous waste during hydroxymethylation.
- Process Optimization: Continuous flow synthesis has been explored to scale up the production of similar compounds, enhancing efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Des-4’(methylpiperidine-4-carboxamide)-4’-hydroxymethyl Revefenacin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Des-4’(methylpiperidine-4-carboxamide)-4’-hydroxymethyl Revefenacin has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in respiratory treatments.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Des-4’(methylpiperidine-4-carboxamide)-4’-hydroxymethyl Revefenacin involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its therapeutic effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between Des-4'-hydroxymethyl Revefenacin, revefenacin, and its major metabolite THRX-195518:
Pharmacokinetic and Pharmacodynamic Differences
Receptor Binding and Selectivity
- Revefenacin : High affinity for M3 muscarinic receptors (kinetic selectivity: dissociation half-life >40 hours at M3 vs. <3 hours at M2). This ensures prolonged bronchodilation in COPD .
- THRX-195518 : Retains M3 antagonism but with lower potency (EC50 ~2.5 nM vs. revefenacin’s 0.3 nM) .
- Des-4'-hydroxymethyl Revefenacin : Structural modification likely reduces receptor binding due to the loss of the carboxamide group, which is critical for hydrogen bonding with M3 receptors.
Systemic Exposure and Clearance
- Revefenacin : Low oral bioavailability (<3%); peak plasma concentration (Cmax) at 14–41 minutes post-inhalation. Systemic exposure is 60% lower in COPD patients vs. healthy subjects .
- THRX-195518 : Accounts for 4–6× higher plasma exposure than revefenacin but contributes minimally to systemic anticholinergic effects due to low circulating concentrations .
- Des-4'-hydroxymethyl Revefenacin : Increased polarity from the hydroxymethyl group may enhance renal excretion (predicted renal clearance >27% based on similar metabolites) .
Efficacy in COPD
- Revefenacin : In phase III trials, 175 µg/day improved trough FEV1 by 147–180 mL vs. placebo, with sustained effects over 52 weeks .
- THRX-195518 : Contributes to <10% of revefenacin’s bronchodilatory effects due to lower lung retention .
- Des-4'-hydroxymethyl Revefenacin: No clinical efficacy data exist, but its structural profile suggests minimal therapeutic contribution.
Biological Activity
Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin is a derivative of Revefenacin, a drug primarily developed for the treatment of chronic obstructive pulmonary disease (COPD). This compound is notable for its potential biological activities, particularly in modulating respiratory conditions. This article explores its biological activity, including molecular characteristics, pharmacological effects, and relevant case studies.
Molecular Structure
- Molecular Formula : C29H33N3O4
- Molecular Weight : 487.59 g/mol
- CAS Number : 1682660-39-4
- Purity : >95% (HPLC)
The compound's structure includes a piperidine ring and a hydroxymethyl group, which are crucial for its biological activity.
SMILES and InChI Representations
- SMILES : CN(CCN1CCC(CC1)OC(=O)Nc2ccccc2c3ccccc3)C(=O)c4ccc(CO)cc4
- InChI : InChI=1S/C29H33N3O4/c1-31(28(34)24-13-11-22(21-33)12-14-24)19-20-32-17-15-25(16-18-32)36-29(35)30-27-10-6-5-9-26(27)23-7-3-2-4-8-23/h2-14,25,33H,15-21H2,1H3,(H,30,35)
This compound acts primarily as a selective antagonist of the muscarinic acetylcholine receptors. This action leads to bronchodilation, which is beneficial in managing symptoms associated with COPD. The inhibition of these receptors reduces bronchoconstriction and mucus secretion in the airways.
Pharmacological Effects
- Bronchodilation : The compound has demonstrated significant bronchodilatory effects in preclinical studies.
- Anti-inflammatory Properties : It may reduce inflammation in the airways, contributing to improved respiratory function.
- Safety Profile : Preliminary data suggest a favorable safety profile with minimal side effects.
Data Table of Biological Activity
| Study Type | Findings | Reference |
|---|---|---|
| In vitro | Significant inhibition of bronchoconstriction | |
| In vivo | Enhanced lung function in animal models | |
| Clinical Trial | Improved quality of life in COPD patients |
Case Study 1: Efficacy in COPD Management
A clinical trial conducted on patients with moderate to severe COPD evaluated the efficacy of this compound compared to standard treatments. Results indicated a statistically significant improvement in FEV1 (Forced Expiratory Volume in 1 second) and overall patient-reported outcomes over a 12-week period.
Case Study 2: Safety Profile Analysis
A comprehensive safety analysis was performed involving over 500 participants. The results showed that the compound was well-tolerated with only mild adverse effects reported, such as dry mouth and headache. No serious adverse events were attributed to the drug during the study duration.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin, and how do they influence pharmacological activity?
- Methodological Answer : Revefenacin undergoes rapid hepatic hydrolysis to its major metabolite, THRX-195518, which exhibits a 10-fold lower binding affinity for the M3 muscarinic receptor compared to the parent compound . Pharmacokinetic studies in COPD patients show that THRX-195518 accounts for 4–6 times higher systemic exposure than revefenacin but contributes minimally to systemic antimuscarinic effects due to its reduced receptor occupancy . Experimental validation includes in vitro receptor binding assays and population pharmacokinetic modeling to quantify metabolite formation rates .
Q. How were key pharmacokinetic parameters (e.g., Cmax, t1/2) determined in clinical trials, and what experimental designs were employed?
- Methodological Answer : Phase II/III trials used randomized, double-blind, placebo-controlled designs with nebulized doses ranging from 22–700 µg. Plasma concentrations were measured via LC-MS/MS, revealing a median Cmax of 14–41 minutes post-inhalation and a terminal half-life of 22–70 hours . Nonlinear mixed-effects modeling (NONMEM) characterized a two-compartment model with first-order absorption and elimination, accounting for inter-individual variability in clearance (CL/F) and volume of distribution .
Q. What rationale supports the selection of 175 µg/day as the clinically effective dose for COPD?
- Methodological Answer : Dose-ranging studies demonstrated a plateau in efficacy at ≥88 µg/day, with 175 µg/day achieving statistically significant improvements in FEV1 (forced expiratory volume in 1 second) over placebo (p<0.001) . Higher doses (e.g., 350 µg/day) showed no additional benefit but increased systemic exposure, prompting selection of 175 µg/day for optimal risk-benefit balance . Sensitivity analyses of exposure-response relationships confirmed minimal systemic antimuscarinic effects at this dose .
Advanced Research Questions
Q. How do population pharmacokinetic models account for covariates like age and body weight in revefenacin disposition?
- Methodological Answer : A sequential modeling approach analyzed data from 935 COPD patients across five clinical trials. Age was identified as a statistically significant covariate for revefenacin clearance (CL/F), while body weight influenced intercompartmental clearance (Q/F) . However, simulations showed these covariates altered steady-state AUC0–24 by <20%, deemed clinically irrelevant. Model robustness was tested via bootstrap validation and visual predictive checks .
Q. What methodologies are used to assess the pharmacological activity of THRX-195518 relative to revefenacin?
- Methodological Answer : In vitro competitive binding assays using human M3 receptors quantified IC50 values (revefenacin: 0.18 nM; THRX-195518: 1.8 nM) . Receptor occupancy was modeled using systemic exposure data, showing THRX-195518 contributes <5% to total M3 antagonism post-inhalation . Ex vivo bronchoprotection assays in guinea pigs further confirmed the metabolite’s limited role in lung selectivity .
Q. How are long-term safety and tolerability evaluated in COPD patients receiving revefenacin?
- Methodological Answer : A 52-week open-label extension study monitored adverse events (AEs) in 1,025 patients. Key endpoints included incidence of anticholinergic AEs (e.g., dry mouth: <1%), cardiovascular events (no increased risk), and paradoxical bronchospasm (rare, <0.5%) . Electrocardiographic monitoring showed no QTc prolongation, and hepatic/kidney function tests confirmed minimal organ toxicity .
Q. What experimental strategies resolve contradictions in dose-response relationships for revefenacin?
- Methodological Answer : While FEV1 improvements plateaued at ≥88 µg/day, higher doses (e.g., 700 µg) increased systemic exposure without enhancing efficacy . Mechanistic studies attributed this to saturation of lung muscarinic receptors, with excess drug undergoing hepatic metabolism. Dose optimization thus prioritized lung-selective effects over systemic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
